molecular formula C5H5FN2O2S B8060480 2-Aminopyridine-3-sulfonyl fluoride

2-Aminopyridine-3-sulfonyl fluoride

Cat. No.: B8060480
M. Wt: 176.17 g/mol
InChI Key: YYIDBEKQKSACDN-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the chemical formula C5H5FN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyridine-3-sulfonyl fluoride typically involves the fluorination of 2-aminopyridine derivatives. One common method is the diazotization of 2-aminopyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) in the presence of boron trifluoride (BF3). The reaction conditions often require low temperatures and controlled environments to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a sulfonyl fluoride group and a fluorinated pyridine ring. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-aminopyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDBEKQKSACDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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